2-Amino-4-chlorothiazole hcl

Description

Significance of the Thiazole (B1198619) Ring System in Organic Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3 respectively, is a cornerstone in medicinal and organic chemistry. researchgate.netwikipedia.org Its aromatic nature, stemming from the delocalization of a lone pair of electrons from the sulfur atom, contributes to its stability. numberanalytics.combohrium.com This structural motif is integral to numerous biologically active compounds, including essential vitamins like thiamine (B1217682) (Vitamin B1) and life-saving antibiotics such as penicillin. researchgate.netkuey.net The thiazole scaffold is found in a multitude of pharmaceuticals with a wide range of activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties. tandfonline.comencyclopedia.pubnih.govresearchgate.net Its prevalence in over 18 FDA-approved drugs underscores its importance as a "privileged structure" in drug discovery. nih.govfabad.org.tr Marine and microbial organisms are also a rich source of naturally occurring thiazoles, many of which exhibit potent biological activities. nih.govijper.orgacs.org

Historical Perspectives on Thiazole Synthesis and Modification

The exploration of thiazole chemistry dates back to the late 19th century, with the pioneering work of Hantzsch and Hofmann laying the foundation for its synthesis. researchgate.netnumberanalytics.comijper.org The most renowned and widely utilized method is the Hantzsch thiazole synthesis , first described in 1887, which involves the condensation reaction of an α-haloketone with a thioamide. numberanalytics.commdpi.comchemhelpasap.comsynarchive.comscispace.com This method is valued for its straightforwardness and the accessibility of its starting materials. numberanalytics.comchemhelpasap.com

Another significant historical method is the Cook-Heilbron thiazole synthesis , discovered in 1947. wikipedia.org This reaction is particularly useful for preparing 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide under mild conditions. numberanalytics.comwikipedia.orgpharmaguideline.com Before this discovery, 5-aminothiazoles were a relatively obscure class of compounds. wikipedia.org Other classical methods include the Gabriel synthesis, which utilizes the reaction of an acylamino-ketone with phosphorus pentasulfide. kuey.net Over the years, numerous modifications and novel methods have been developed to improve the efficiency, yield, and environmental footprint of thiazole synthesis, including the use of catalysts and green chemistry approaches. numberanalytics.commdpi.com

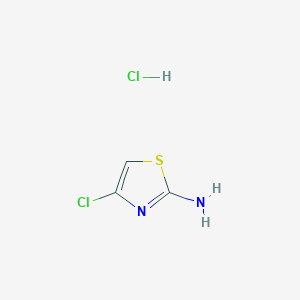

Structural Basis and Nomenclature of 2-Amino-4-chlorothiazole (B36688) Hydrochloride within Thiazole Derivatives

2-Amino-4-chlorothiazole hydrochloride is a derivative of the basic thiazole ring. Its nomenclature can be systematically understood by examining its structure:

Thiazole: This denotes the core five-membered ring containing a sulfur and a nitrogen atom. wikipedia.org

2-Amino: An amino group (-NH2) is attached to the carbon atom at the 2-position of the thiazole ring. cutm.ac.in

4-Chloro: A chlorine atom (-Cl) is substituted at the carbon atom at the 4-position.

Hydrochloride (hcl): This indicates that the compound is a salt, formed by the reaction of the basic amino group with hydrochloric acid. This salt form often improves the stability and handling of the compound.

The structure is based on the 1,3-thiazole ring system. wikipedia.org The positions on the ring are numbered starting from the sulfur atom as 1, the nitrogen as 3, and the carbons as 2, 4, and 5. The IUPAC preferred name for the base molecule is (4-chlorothiazol-2-yl)amine, and as a hydrochloride salt, it is formally named accordingly. The presence of both an electron-donating amino group and an electron-withdrawing chloro group on the thiazole ring influences its reactivity, making it a versatile chemical intermediate. pharmaguideline.com

Table 1: Physicochemical Properties of 2-Amino-4-chlorothiazole

| Property | Value |

|---|---|

| Molecular Formula | C₃H₃ClN₂S |

| PubChem CID | 9833972 nih.gov |

| Appearance | Solid scribd.com |

Note: Data for the free base. The hydrochloride salt will have different properties.

Overview of Research Trajectories Pertaining to 2-Amino-4-chlorothiazole Hydrochloride as a Synthetic Intermediate

2-Amino-4-chlorothiazole and its hydrochloride salt are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry. The literature, though describing the free base as somewhat unstable and difficult to acylate directly in high yields, highlights its utility. rsc.orgnih.govresearchgate.netrsc.org

A significant area of application is in the synthesis of cephalosporin antibiotics . The 2-aminothiazole (B372263) moiety is a key structural component in several generations of these vital drugs, including Cefdinir, Ceftazidime, and Cefixime. google.comsysrevpharm.orgresearchgate.netgoogle.com Research has focused on processes for acylating 7-amino cephalosporanic acid derivatives with reactive forms of aminothiazole compounds to construct the final antibiotic structure. google.comgoogle.comnih.gov

Furthermore, the reactivity of the amino group allows for a variety of chemical transformations. For instance, it can be reacted with chloroacetyl chloride in glacial acetic acid to form 2-chloro-acetylamino-4-chloro-thiazole, which can then be further modified. ajrconline.org Acylation reactions, while sometimes complex and resulting in mixed products, are a common strategy to build more complex molecules from this starting material. rsc.orgnih.govrsc.org The development of methods using protected intermediates, such as a Boc-protected version, has been shown to provide cleaner reactions and better yields for the synthesis of specific acylated derivatives. rsc.orgnih.gov The compound serves as a precursor for a wide range of substituted thiazole derivatives that are investigated for various therapeutic applications.

Properties

IUPAC Name |

4-chloro-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S.ClH/c4-2-1-7-3(5)6-2;/h1H,(H2,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRJJJQZRAGGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 4 Chlorothiazole and Its Salts

Adaptations and Refinements of Hantzsch Thiazole (B1198619) Synthesis for Halogenated Aminothiazoles

The Hantzsch thiazole synthesis, a foundational method involving the condensation of an α-halocarbonyl compound with a thioamide, remains a cornerstone for thiazole ring formation. derpharmachemica.comnih.gov However, its direct application for producing 2-amino-4-chlorothiazole (B36688) is often inefficient, yielding mixed products and suffering from low yields. nih.gov This has necessitated significant adaptations, particularly in the choice of starting materials and the optimization of reaction parameters.

Optimization of Reaction Conditions and Reagent Stoichiometry

Direct synthesis of 2-amino-4-chlorothiazole from 2-aminothiazol-4(5H)-one (pseudothiohydantoin) by heating with excess phosphorus oxychloride (POCl₃) has been reported, but this method results in very low yields. nih.gov The instability of the 2-amino-4-chlorothiazole free base makes it difficult to acylate and handle, leading to complex reaction mixtures. nih.gov

A more successful adaptation involves a one-pot synthesis where a ketone is first halogenated in situ, followed by cyclization with thiourea (B124793). For instance, the reaction of acetophenone (B1666503) with thiourea using trichloroisocyanuric acid (TCCA) as a "green" source of halogen ions can produce 2-aminothiazole (B372263) derivatives. bepls.comrsc.org The optimization of this type of reaction involves carefully controlling the stoichiometry of the halogen source to prevent over-halogenation and side-product formation. The reaction temperature is also critical; for example, in some microwave-assisted Hantzsch reactions, temperatures around 90°C provide maximum yields, while lower temperatures may lead to different products.

Influence of Solvents and Catalysts on Yield and Selectivity

The choice of solvent and catalyst plays a pivotal role in directing the outcome of Hantzsch-type syntheses for halogenated aminothiazoles. In the chlorination of protected intermediates, such as N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide, the addition of a catalytic amount of dimethylformamide (DMF) was found to be essential for the reaction to proceed at a reasonable rate when using POCl₃ at 50°C. nih.gov

Solvent selection can dramatically affect reaction efficiency. For the synthesis of a related 4-bromo compound using triphenylphosphine (B44618) (Ph₃P) and N-bromosuccinimide (NBS), acetonitrile (B52724) (MeCN) was found to be a decidedly superior solvent to dichloromethane (B109758) (CH₂Cl₂), resulting in a significantly higher yield. nih.gov Similarly, in one-pot syntheses utilizing TCCA, ethanol (B145695) has been used as a non-toxic solvent in conjunction with a recyclable nanocatalyst, highlighting a move towards more environmentally benign processes. bepls.comrsc.org

Alternative Synthetic Routes to 2-Amino-4-chlorothiazole

Given the limitations of direct Hantzsch-type condensations, several alternative routes have been explored to access the 2-amino-4-chlorothiazole core structure. These strategies include using pre-halogenated precursors for the cyclization step or performing direct halogenation on a pre-formed thiazole ring, often requiring the use of protecting groups.

Cyclization Reactions Involving Thiourea and Halogenated C2 Precursors

A straightforward approach to ensure the chlorine atom is positioned at C4 is to use a starting material that already contains the halogen in the correct position. The Hantzsch synthesis can be performed by reacting thiourea with an appropriate α,β-dicarbonyl or related C2 precursor that is already chlorinated. For example, the reaction of thiourea with ethyl 4-chloroacetoacetate is a common method to produce ethyl 2-aminothiazole-4-acetate, which contains the desired substitution pattern. google.com Similarly, reacting thiourea with 1,3-dichloroacetone (B141476) can yield a 2-amino-4-(chloromethyl)thiazole intermediate, which can be used in subsequent reactions. nih.gov These methods provide a reliable way to control the regiochemistry of the halogenation.

The mechanism for this cyclization begins with the nucleophilic attack of the sulfur atom from thiourea on the carbon bearing a halogen, displacing the halide. This is followed by an intramolecular condensation between a thiourea nitrogen and the carbonyl group, which, after dehydration, forms the thiazole ring. chemicalforums.com

Strategies for Direct Chlorination or Halogen Exchange on Thiazole Scaffolds

Direct electrophilic halogenation of the 2-aminothiazole ring typically occurs at the C5 position, which is more electron-rich. nih.gov To achieve chlorination at the C4 position, indirect methods are required. One effective strategy is the chlorination of a protected intermediate, 2-acetamidothiazole, using reagents like N-chlorosuccinimide (NCS) in combination with triphenylphosphine (Ph₃P). nih.gov

Another approach involves a Sandmeyer-type reaction, where the 2-amino group of a thiazole is converted into a diazonium salt and subsequently replaced by a chlorine atom. This has been demonstrated by reacting a 2-aminothiazole derivative with CuSO₄, NaNO₂, and NaCl to afford the corresponding 2-chlorothiazole (B1198822) scaffold. mdpi.comnih.gov While this modifies the 2-position rather than the 4-position, it illustrates a classic method for introducing halogens onto the ring.

Halogen exchange, where one halogen is replaced by another (e.g., bromine for chlorine), is a known transformation in organic synthesis, often catalyzed by metal salts or performed under specific conditions. wikipedia.orgrsc.org For instance, the reduction of 2,4-dichlorothiazole (B1313550) using zinc dust in acetic acid can yield 4-chlorothiazole (B1590448), demonstrating a method of manipulating halogen substitution on the thiazole ring. chemicalbook.com

Synthesis Utilizing Protected Intermediates

The instability and challenging reactivity of the 2-amino-4-chlorothiazole free base have made the use of protected intermediates a preferred and often necessary strategy. nih.gov Protecting the exocyclic amino group allows for more controlled reactions, prevents unwanted side reactions like bis-acylation, and improves the stability and handling of the intermediates.

The most common protecting groups employed are the acetyl (Ac) and the tert-butyloxycarbonyl (Boc) groups. A highly effective route starts with 2-aminothiazol-4(5H)-one (pseudothiohydantoin), which is first N-acetylated. The resulting N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide is then chlorinated to install the chlorine at the C4 position. nih.gov This key step can be achieved using different reagents, with varying conditions and outcomes as detailed in the table below.

| Reagent(s) | Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| POCl₃ | DMF (cat.) | MeCN | 50°C | 3 h | 57% | nih.gov |

| NCS, Ph₃P | - | MeCN | 20°C | 5 h | 72% | nih.gov |

Similarly, pseudothiohydantoin can be protected with a Boc group. The resulting t-butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate is a versatile intermediate. Treatment with triphenylphosphine and trichloroacetonitrile (B146778) (Cl₃CCN) in dichloromethane yields the desired 2-Boc-amino-4-chlorothiazole in good yield. researchgate.net This Boc-protected version is more stable and can be used in further synthetic steps, with the Boc group being easily removed under acidic conditions when required. nih.gov

| Target Halogen | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Chlorine | Ph₃P, Cl₃CCN | CH₂Cl₂ | 73% | researchgate.net |

| Bromine | Ph₃P, NBS | MeCN | 63% | researchgate.net |

The use of these N-protected intermediates is crucial as it circumvents the problems of low yield and instability associated with the direct synthesis of the free amine, providing reliable and higher-yielding pathways to 2-amino-4-chlorothiazole and its derivatives. nih.gov

Application of N-Protecting Groups (e.g., Boc) in Facilitating C(4)-Halogenation

The synthesis of 4-substituted 2-aminothiazoles, particularly 4-halo derivatives like 2-amino-4-chlorothiazole, presents significant challenges. The natural position for electrophilic substitution on a 2-aminothiazole ring is the C(5) position. nih.gov Furthermore, direct reactions on the unprotected 2-amino-4-chlorothiazole are often problematic, leading to low yields and mixtures of products due to the compound's instability and the reactivity of the exocyclic amino group. nih.gov

To overcome these issues, the use of N-protecting groups is a crucial strategy. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability in various reaction conditions and its straightforward removal under mild acidic conditions. ucoz.comorganic-chemistry.org By protecting the 2-amino group, its tendency to cause overreaction with electrophiles and to direct substitution to the C(5) position is mitigated. nih.gov

A key intermediate in this methodology is the Boc-protected form of 2-aminothiazol-4(5H)-one, also known as Boc-pseudothiohydantoin. nih.gov This intermediate serves as a versatile precursor for introducing halogens at the C(4) position. The halogenation can be effectively carried out using N-halosuccinimides in conjunction with triphenylphosphine (Ph₃P) under Appel-type conditions. nih.gov For the specific synthesis of the 4-chloro derivative, trichloroacetonitrile (Cl₃CCN) has been identified as an optimal chlorinating agent. nih.gov This protection-halogenation sequence circumvents the difficulties associated with direct halogenation and provides a cleaner, higher-yielding route to the desired N-Boc-2-amino-4-chlorothiazole intermediate. nih.gov

| Step | Intermediate | Reagents | Purpose | Reference |

|---|---|---|---|---|

| Protection | 2-Aminothiazol-4(5H)-one (Pseudothiohydantoin) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Forms Boc-pseudothiohydantoin, protecting the amino group. | nih.gov |

| C(4)-Chlorination | Boc-pseudothiohydantoin | Trichloroacetonitrile (Cl₃CCN) | Introduces a chlorine atom at the C(4) position of the thiazole ring. | nih.gov |

Deprotection Strategies and Stability Considerations of the Free Base

Once the C(4)-chlorination is achieved, the Boc protecting group must be removed to yield the target 2-amino-4-chlorothiazole. The deprotection of a Boc-protected amine is typically an acid-catalyzed hydrolysis of the carbamate. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for this purpose. fishersci.co.ukacsgcipr.org

In the synthesis of 2-amino-4-halothiazoles, a solution of the Boc-protected intermediate in a solvent like dichloromethane (CH₂Cl₂) is treated with TFA. nih.gov The reaction is generally fast and proceeds at room temperature. fishersci.co.uk Following the cleavage of the Boc group, the resulting amine salt is neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to liberate the free amine. nih.gov

A critical aspect of this synthesis is the stability of the final product. The free base form of 2-amino-4-chlorothiazole has been found to be unstable upon storage. nih.gov This instability makes it difficult to handle and can lead to decomposition, complicating subsequent reactions or purification. nih.gov Consequently, it is often necessary to use the free base immediately after its preparation. nih.gov To address this stability issue, the compound is typically converted to and stored as its hydrochloride (HCl) salt, which is more stable and easier to handle. The HCl salt can be readily obtained by performing the deprotection with HCl or by treating the free base with a solution of HCl.

| Parameter | Details | Reference |

|---|---|---|

| Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (CH₂Cl₂) | nih.gov |

| Work-up | Basification with NaHCO₃ followed by extraction. | nih.gov |

| Stability of Free Base | Reported as unstable on storage, requiring immediate use. | nih.gov |

| Stable Form | Hydrochloride (HCl) salt. | General practice |

Isolation and Purification Techniques in Laboratory and Scaled Synthesis

The isolation and purification of 2-amino-4-chlorothiazole, typically as its hydrochloride salt, are essential steps to ensure the compound's purity for subsequent applications. The choice of technique often depends on the scale of the synthesis.

In a laboratory setting, after the reaction is complete and the product is neutralized (if the free base is momentarily generated), it is commonly extracted from the aqueous phase using an organic solvent like ether or ethyl acetate. nih.govchemicalbook.com Following extraction, the solvent is removed under reduced pressure. The crude product can then be purified by several methods. Column chromatography is a common technique for separating the desired compound from byproducts and unreacted starting materials. google.com Alternatively, recrystallization from a suitable solvent, such as ethanol, can be employed to obtain a product of high purity. chemicalbook.comrsc.org The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out. google.com

For larger, scaled-up syntheses, methods like column chromatography can be impractical and costly. In these cases, purification is often achieved through crystallization or precipitation. google.com After deprotection with hydrochloric acid, the resulting 2-amino-4-chlorothiazole hydrochloride may precipitate directly from the reaction mixture, especially upon cooling or addition of a less-polar co-solvent. The solid product can then be isolated by filtration, followed by washing with a cold solvent to remove soluble impurities, and finally drying. rsc.org This approach is generally more efficient and economical for producing large quantities of the material.

| Technique | Scale | Description | Reference |

|---|---|---|---|

| Extraction & Column Chromatography | Laboratory | The product is extracted into an organic solvent, which is then evaporated. The residue is purified on a silica (B1680970) gel column. | nih.govgoogle.com |

| Recrystallization | Laboratory / Pilot | The crude solid is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals. | chemicalbook.comgoogle.com |

| Precipitation & Filtration | Scaled Synthesis | The HCl salt is precipitated from the reaction solution, isolated by filtration, washed, and dried. | rsc.org |

Mechanistic Investigations of Reactions Involving 2 Amino 4 Chlorothiazole Hydrochloride

Elucidation of Reaction Pathways for Amino Group Functionalization

The exocyclic amino group at the C2-position of the thiazole (B1198619) ring is a primary site for functionalization, readily undergoing reactions such as acylation, alkylation, and condensation.

The acylation of 2-amino-4-chlorothiazole (B36688) is a common strategy to introduce various functionalities. The reaction mechanism typically involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent.

With Chloroacetyl Chloride: The reaction of 2-amino-4-chlorothiazole with chloroacetyl chloride, an activated acyl halide, generally proceeds under basic conditions. nih.gov The base, such as potassium carbonate or triethylamine (B128534), deprotonates the amino group, enhancing its nucleophilicity. nih.govmdpi.com The resulting amide is a key intermediate for the synthesis of various heterocyclic compounds. researchgate.net For instance, these chloroacetamide derivatives can be used to synthesize 2-azetidinones, also known as β-lactams. nih.govpreprints.org The reaction mechanism involves the nucleophilic attack of the 2-amino group on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of a chloride ion. nih.gov

With O-acetylsalicyloyl chloride: The acylation with O-acetylsalicyloyl chloride presents a more complex scenario. Anhydrous conditions, often in a solvent like tetrahydrofuran (B95107) (THF) with a base such as triethylamine, are typically employed. rsc.org However, these reactions can be slow and may lead to a mixture of products, including the desired mono-acylated product and a bis-acylated derivative. rsc.orgnih.gov The formation of the bis-acylated product suggests that the initially formed amide can be further acylated. rsc.org To improve yields and selectivity, a two-step approach involving N-Boc protected 2-amino-4-chlorothiazole has been developed. rsc.org This protection strategy prevents overreaction and allows for a cleaner synthesis of the desired thiazolide. rsc.org The final deprotection step under mild acidic conditions yields the target compound. rsc.org

Table 1: Comparison of Acylation Reactions of 2-Amino-4-chlorothiazole

| Acylating Agent | Reaction Conditions | Key Observations | Products |

|---|---|---|---|

| Chloroacetyl chloride | Basic conditions (e.g., K2CO3, Et3N) nih.govmdpi.com | Efficient reaction due to the high reactivity of the acyl chloride. nih.gov | Chloroacetylated 2-aminothiazole (B372263) derivatives. nih.gov |

| O-acetylsalicyloyl chloride | Anhydrous THF, Et3N rsc.org | Slow reaction, can lead to mixed products (mono- and bis-acylated). rsc.orgnih.gov | Mono- and bis-acylated thiazolides. rsc.org |

While less common than acylation, the amino group of 2-amino-4-chlorothiazole can undergo alkylation and arylation. These reactions typically require specific catalysts and conditions to proceed efficiently. For instance, N-alkylation of similar 2-aminothiazole scaffolds has been achieved using alkyl halides. mdpi.com

The amino group of 2-amino-4-chlorothiazole can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). mdpi.com This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. vanderbilt.edulibretexts.org The formation of these imines provides a versatile handle for further synthetic transformations. For example, Claisen–Schmidt condensation of related 2-acetylamino-thiazole derivatives with aromatic aldehydes leads to the formation of chalcones. mdpi.com

Mechanisms of Substitution at the Chlorothiazole Ring

The chlorine atom at the C4-position and the hydrogen at the C5-position of the thiazole ring are potential sites for substitution reactions.

The chlorine atom at the C4-position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). The thiazole ring, being an electron-deficient heterocycle, facilitates this type of reaction. The presence of the electron-withdrawing thiazole ring nitrogen and the chlorine atom itself activates the C4 position towards nucleophilic attack. masterorganicchemistry.comlibretexts.orglibretexts.org The mechanism involves the addition of a nucleophile to the C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This intermediate is stabilized by the delocalization of the negative charge onto the heteroaromatic ring. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the thiazole ring, yielding the substituted product. masterorganicchemistry.com

Electrophilic substitution on the 2-aminothiazole ring typically occurs at the C5-position, which is the most electron-rich site. nih.gov However, the presence of the deactivating chloro group at C4 makes electrophilic substitution on 2-amino-4-chlorothiazole more challenging. When the amino group is acylated, it becomes less activating, further hindering electrophilic attack. nih.gov Direct functionalization of the C-H bond at the C5 position is a potential route for introducing new substituents, and this area is a subject of ongoing research in heterocyclic chemistry.

Intramolecular Cyclization Mechanisms for Fused Thiazole Systems

The 2-aminothiazole core is a versatile building block for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. These reactions typically involve the formation of a new ring fused to the thiazole moiety, leading to polycyclic structures with significant biological and chemical interest. The mechanism of these cyclizations often proceeds through an initial reaction at one of the reactive sites of the 2-aminothiazole derivative, followed by an internal ring-closing step.

One common pathway involves the reaction of a 2-aminothiazole derivative with a bifunctional electrophile. For instance, the synthesis of imidazo[2,1-b]thiazoles, a class of fused systems with a bridging nitrogen atom, can be achieved by reacting 2-aminothiazoles with α-haloketones. The reaction is understood to proceed via initial N-alkylation of the endocyclic nitrogen atom of the thiazole ring, forming a key aminothiazolium salt intermediate. mdpi.com Subsequent heating of this intermediate, often in a solvent like ethanol (B145695), promotes an intramolecular dehydrative cyclization to yield the final fused imidazo[2,1-b]thiazole (B1210989) structure. mdpi.com The regioselectivity of the initial alkylation is crucial, favoring the more nucleophilic endocyclic nitrogen over the exocyclic amino group. mdpi.com

Another strategy involves a domino reaction sequence. For example, a two-component domino reaction has been developed for synthesizing novel thiazole-fused molecules from epoxy-ketones and thiourea (B124793) derivatives in acetic acid. nih.gov The plausible mechanism, supported by theoretical calculations, suggests a sequence of reactions that lead to the fused system in a single pot. nih.gov Similarly, tricyclic derivatives like imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.benzothiazolones have been synthesized in a two-step process where 2-aminodihydrobenzothiazol-7-ones are first formed in situ and then undergo alkylation with α-halo ketones, followed by intramolecular cyclization. nih.gov

The nature of the substituent on the 2-aminothiazole ring and the reaction conditions can influence the course of the cyclization. For instance, a catalyst-free intramolecular cyclization of N-allylbenzothioamide has been reported where substrates with electron-withdrawing groups yield thiazoles, while those with electron-donating groups form thiazolines. researchgate.net

Table 1: Examples of Intramolecular Cyclization for Fused Thiazole Systems

| Starting Material | Reagent/Condition | Fused System Formed | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| 2-Amino-1,3-benzothiazole | α-Iodoketones, heat | Imidazo[2,1-b]benzothiazolium salts | Endocyclic N-alkylation followed by intramolecular dehydrative cyclization | mdpi.com |

| Epoxy-ketones and Thiourea derivatives | Acetic acid, 100 °C | Fused-thiazole derivatives | Two-component domino reaction | nih.gov |

| 1,3-Diketones, Br2, Thiourea, then α-Halo ketones | In situ formation of 2-aminodihydrobenzothiazol-7-one, then alkylation and cyclization | Imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.benzothiazolones | Alkylation followed by intramolecular cyclization | nih.gov |

| N-Allylbenzothioamide | Heat (catalyst-free) | Thiazoles or Thiazolines | Intramolecular cyclization influenced by electronic effects of substituents | researchgate.net |

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of 2-amino-4-chlorothiazole hydrochloride and related scaffolds is governed by the principles of regioselectivity, which dictates the position of chemical modification on the molecule. The thiazole ring and its substituents offer multiple reactive sites, and controlling the outcome of a reaction to favor one specific site is a key challenge in synthetic chemistry. Stereoselectivity, while also important, is less frequently the primary focus in the initial derivatization of the planar thiazole ring itself, but becomes critical when chiral centers are introduced.

Regioselectivity in Halogenation: The 2-aminothiazole skeleton allows for regioselective halogenation at different positions, primarily the C5 position of the thiazole ring or the C2-amino group. The choice of reagents and reaction conditions plays a critical role in directing the halogen to the desired location. For example, regioselective halogenation at the C5 position of 2-amino-1,3-thiazoles can be achieved at room temperature using copper(II) halides (CuX₂, where X = Cl or Br) in acetonitrile (B52724). nih.gov In contrast, halogenation at the C2 position can be accomplished using an alumina-supported copper(I) material. nih.gov This demonstrates that by selecting the appropriate copper salt and support, one can selectively functionalize either the C2 or C5 position. The Sandmeyer reaction, which involves the diazotization of the 2-amino group followed by reaction with a copper(I) halide, provides another route for regioselectively introducing a halogen at the C2 position, replacing the amino group. nih.govnih.gov

Regioselectivity in Acylation: Acylation of 2-amino-4-chlorothiazole presents another example of regioselectivity. The molecule has two potential sites for acylation: the exocyclic amino group (N-acylation) and the endocyclic ring nitrogen. Anhydrous acylation of 2-amino-4-chlorothiazole with acyl chlorides like O-acetylsalicyloyl chloride in the presence of a base such as triethylamine can be a slow and complex reaction. rsc.orgnih.gov These reactions often yield a mixture of products, including the desired mono-acylated amide and a bis-acylated derivative, making purification difficult and lowering the yield of the target compound. rsc.orgnih.gov To overcome this lack of regioselectivity, a protecting group strategy is often employed. By first protecting the 2-amino group with a tert-butoxycarbonyl (Boc) group, subsequent acylation can be directed more cleanly. A final, mild deprotection step then affords the desired N-acylated thiazole in good yield, avoiding the formation of mixed products. rsc.orgnih.gov This highlights how protecting groups are a fundamental tool for controlling regioselectivity in the derivatization of multifunctional molecules.

Table 2: Regioselectivity in Derivatization of 2-Aminothiazole Scaffolds

| Reaction Type | Substrate | Reagent/Condition | Position of Derivatization | Product Type | Reference |

|---|---|---|---|---|---|

| Halogenation | 2-Amino-1,3-thiazole | CuCl₂ or CuBr₂ in acetonitrile, room temp. | C5 | 2-Amino-5-halothiazole | nih.gov |

| Halogenation | 2-Amino-1,3-thiazole | Alumina-supported CuX (X=Cl, Br, I) | C2 | 2-Halo-thiazole (via substitution of NH₂) | nih.gov |

| Halogenation (Sandmeyer) | 2-Amino-1,3-thiazole | n-Butyl nitrite, CuBr₂ | C2 (and C5) | 2,5-Dibromothiazole | nih.gov |

| Acylation | 2-Amino-4-chlorothiazole | O-Acetylsalicyloyl chloride, Et₃N | N-amino (mono- and bis-acylation) | Mixture of mono- and bis-acylated products | rsc.orgnih.gov |

| Acylation | Boc-protected 2-aminothiazole | Acyl chloride, then deprotection | N-amino | Cleanly obtained N-acyl-2-aminothiazole | rsc.orgnih.gov |

Derivatization Strategies and Chemical Transformations of 2 Amino 4 Chlorothiazole Hydrochloride

Functionalization of the Amino Group

The primary amino group at the C(2) position of the thiazole (B1198619) ring is a versatile handle for introducing a variety of functional groups and building complex molecular architectures. Its nucleophilic character allows for reactions with a wide range of electrophiles, leading to the formation of amides, ureas, thioureas, and imines.

Formation of Amides, Ureas, and Thioureas

The nucleophilic amino group of 2-aminothiazole (B372263) derivatives readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide bonds. mdpi.comnih.gov This acylation is a common strategy for synthesizing biologically active molecules. semanticscholar.org For instance, the anhydrous acylation of 2-amino-4-chlorothiazole (B36688) with O-acetylsalicyloyl chloride in tetrahydrofuran (B95107) (THF) using triethylamine (B128534) as a base yields the corresponding N-acylated thiazolide, although it can be a slow and complex reaction. nih.govrsc.org Studies have shown that this reaction can sometimes lead to a mixture of products, including bis-acylated derivatives, where a second acyl group attaches to the amide nitrogen. nih.govrsc.orgnih.gov

Similarly, the reaction with isocyanates and isothiocyanates provides access to urea (B33335) and thiourea (B124793) derivatives, respectively. nih.gov The synthesis of thioureas can be achieved by reacting 2-aminothiazole derivatives with phenyl isothiocyanate. mdpi.com These reactions significantly expand the structural diversity of compounds accessible from the 2-amino-4-chlorothiazole scaffold. Mechanochemical methods, such as ball milling, have also been reported as an efficient, solvent-free approach for synthesizing thioureas from various anilines and isothiocyanates. beilstein-journals.org

Table 1: Examples of Amide and Thiourea Synthesis from 2-Aminothiazole Derivatives Note: These reactions illustrate general pathways for functionalizing the 2-amino group, analogous to reactions with 2-amino-4-chlorothiazole.

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Amino-4-chlorothiazole | O-Acetylsalicyloyl chloride | Amide (Thiazolide) | nih.govrsc.org |

| 2-Amino-4-phenylthiazole (B127512) | Phenyl isothiocyanate | Thiourea | mdpi.com |

| 2-Aminothiazole derivative | Substituted aromatic acid chloride | Amide | mdpi.com |

| 2-Amino-4-(2-pyridyl)thiazole | Phenyl isocyanate | Urea | nih.gov |

| 2-Amino-4-(2-pyridyl)thiazole | Benzoyl isothiocyanate | Thiourea | nih.gov |

Synthesis of Schiff Bases and Related Imines

The condensation reaction between the amino group of 2-aminothiazole derivatives and various aldehydes or ketones is a straightforward method for synthesizing Schiff bases (imines). mdpi.comresearchgate.net These reactions are typically carried out in a suitable solvent like ethanol (B145695), sometimes with catalytic amounts of acid. mdpi.com The resulting imine bond (-N=CH-) introduces a new point of structural variation. For example, 2-aminothiazole derivatives have been reacted with substituted benzaldehydes, such as 4-methoxybenzaldehyde (B44291) and 4-fluorobenzaldehyde, to produce the corresponding N-(substituted)-thiazol-2-amine Schiff bases. mdpi.comnih.gov The formation of these compounds is a key step in the synthesis of more complex heterocyclic systems. mdpi.comresearchgate.net

Introduction of Various Acyl and Benzyl (B1604629) Substituents

Acylation is a fundamental transformation for the 2-amino group. A variety of acyl chlorides and anhydrides can be used to introduce diverse acyl substituents. mdpi.com For example, reactions with chloroacetyl chloride can introduce a reactive handle for further cyclization reactions. nih.govresearchgate.net The reaction of 2-amino-4-phenylthiazole with different acyl halides in dry pyridine (B92270) has been shown to produce the corresponding amides in high yields. mdpi.com

While less common than acylation, N-alkylation, including the introduction of benzyl groups, is another possible modification. nih.gov These reactions typically require different conditions than acylation, often involving an alkyl halide and a base to deprotonate the amino group, increasing its nucleophilicity.

Transformations Involving the Chloro Moiety

The chlorine atom at the C(4) position of the thiazole ring is significantly activated towards nucleophilic substitution and is an ideal handle for metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents directly onto the thiazole core, a crucial strategy for tuning the electronic and steric properties of the molecule.

Halogen Exchange Reactions (e.g., with other halogens)

The chloro group at the C(4) position can be substituted by other halogens, a process known as halogen exchange. This transformation is a valuable industrial method for synthesizing selectively fluorinated aromatic compounds. researchgate.net For example, fluorination of 4-chlorothiazoles can be achieved using reagents like tetramethylammonium (B1211777) fluoride (B91410) tetrahydrate at elevated temperatures. The ability to swap the chlorine for a bromine or iodine atom can also be advantageous, as the heavier halogens often exhibit higher reactivity in subsequent cross-coupling reactions. The "halogen dance" reaction, a base-induced halogen migration, represents another intriguing transformation possible within halogenated thiazole systems. thieme-connect.com

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C(4)-Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the C(4)-Cl bond of the thiazole ring is a suitable electrophilic partner for these transformations. wikipedia.orgsigmaaldrich.com

The Suzuki reaction couples the organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used to form biaryl structures or to attach alkyl, alkenyl, or alkynyl groups. organic-chemistry.org While many examples use bromo- or iodo-heterocycles, the use of more cost-effective chloro-heterocycles is an area of active development. rsc.orgmdpi.com The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Heck reaction forms a substituted alkene by coupling the halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This method is highly effective for vinylation of aryl halides. Palladium-catalyzed olefination has been successfully applied to 4-chlorothiazole (B1590448), demonstrating the viability of this substrate in Heck-type couplings. mdpi.com

The Sonogashira reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction, which can often be carried out under mild conditions, is invaluable for the synthesis of arylalkynes. wikipedia.orglibretexts.org Its application to chloro-aromatic compounds, while sometimes challenging, has been demonstrated with various heterocyclic systems, indicating its potential applicability to 2-amino-4-chlorothiazole. researchgate.netresearchgate.net

Table 2: Overview of Cross-Coupling Reactions for C(4)-Functionalization

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed (at C4) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Boronic Acid/Ester (R-B(OH)₂) | Pd Complex + Base | C-C (Aryl, Alkenyl, etc.) | wikipedia.orglibretexts.org |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd Complex + Base | C-C (Alkenyl) | organic-chemistry.orgwikipedia.org |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd Complex + Cu(I) + Base | C-C (Alkynyl) | wikipedia.orglibretexts.org |

Nucleophilic Displacement of the Chlorine Atom

The chlorine atom at the 4-position of the thiazole ring in 2-amino-4-chlorothiazole is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide range of functional groups, thereby enabling the synthesis of various derivatives. The substitution is a key strategy for modifying the core structure and influencing the biological and physical properties of the resulting compounds.

The displacement of the chlorine atom can be achieved with various nucleophiles. For instance, reaction with azide (B81097) ions can lead to the formation of 4-azidothiazole derivatives, which are themselves useful intermediates for constructing other heterocyclic systems. The efficiency of the nucleophilic displacement is influenced by the reaction conditions and the nature of the nucleophile. In some cases, particularly with less reactive nucleophiles, activation of the thiazole ring may be necessary. The reactivity of the 4-chloro substituent makes it a valuable handle for the late-stage functionalization of thiazole-containing molecules.

A notable application of this reactivity is in the synthesis of fluorinated analogues. While direct fluorination can be challenging, the chlorine atom can be displaced by a fluoride source, such as tetramethylammonium fluoride tetrahydrate (TMAF·4H2O), to produce 4-fluorothiazole derivatives. This highlights the superior leaving group ability of chlorine in this context.

| Nucleophile | Product Type | Significance |

| Azide ion | 4-Azidothiazole derivatives | Intermediates for further heterocyclic synthesis. |

| Fluoride ion | 4-Fluorothiazole derivatives | Access to fluorinated analogues with potential for altered biological activity. |

| Amines | 4-Aminothiazole derivatives | Introduction of diverse amino functionalities. |

| Thiolates | 4-Thioetherthiazole derivatives | Formation of C-S bonds and access to sulfur-containing analogues. |

Construction of Fused Heterocyclic Systems

The bifunctional nature of 2-amino-4-chlorothiazole hydrochloride, possessing both an amino group and a reactive chlorine atom, makes it an ideal precursor for the synthesis of fused heterocyclic systems. These annulated structures are of significant interest due to their prevalence in biologically active molecules.

Imidazo[2,1-b]thiazoles are a prominent class of fused heterocycles with a wide range of reported biological activities, including anthelmintic, anti-inflammatory, and anti-hypertensive properties. mdpi.com The synthesis of this scaffold often involves the reaction of a 2-aminothiazole derivative with an α-halocarbonyl compound.

One common synthetic route involves the condensation of 2-aminothiazole with phenacyl bromides. researchgate.net This reaction typically proceeds by initial N-alkylation of the amino group, followed by intramolecular cyclization to form the imidazo[2,1-b]thiazole (B1210989) core. The reaction of ethyl 2-aminothiazole-4-carboxylate with various phenacyl bromides, followed by ester hydrolysis, is a key step in the synthesis of imidazo[2,1-b]thiazole-based carbonic anhydrase inhibitors. nih.gov

A one-pot synthesis of imidazo[2,1-b]thiazole derivatives has been developed via the Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction involving a 2-aminothiazole, an aldehyde, and an isocyanide. mdpi.com This approach offers an efficient and atom-economical route to substituted imidazo[2,1-b]thiazoles. mdpi.com Furthermore, imidazo[2,1-b]thiazole derivatives can be synthesized through the ring-opening and reconstruction of imidazo[2,1-b] Current time information in Bangalore, IN.ajrconline.orghilarispublisher.comthiadiazoles with phenylacetylene. rsc.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Aminothiazole | Phenacyl bromide | Imidazo[2,1-b]thiazole | Condensation/Cyclization researchgate.net |

| Ethyl 2-aminothiazole-4-carboxylate | Phenacyl bromide | Ethyl imidazo[2,1-b]thiazole-5-carboxylate | Condensation/Cyclization nih.gov |

| 2-Aminothiazole | 3-Formylchromone, 3,4-dimethoxyphenethyl isocyanide | Substituted Imidazo[2,1-b]thiazole | Groebke–Blackburn–Bienaymé multicomponent reaction mdpi.com |

| Imidazo[2,1-b] Current time information in Bangalore, IN.ajrconline.orghilarispublisher.comthiadiazole | Phenylacetylene | Imidazo[2,1-b]thiazole derivative | Ring-opening/reconstruction rsc.org |

Thiazolidinones are another important class of heterocyclic compounds that can be accessed from 2-amino-4-chlorothiazole hydrochloride. These structures are known to exhibit a broad spectrum of biological activities. hilarispublisher.com

A common method for the synthesis of 4-thiazolidinones involves the reaction of a Schiff base with a mercaptoalkanoic acid, such as thioglycolic acid. hilarispublisher.comnih.gov For instance, 2-amino-4-chlorothiazole can be first converted to a Schiff base by condensation with an aldehyde. Subsequent cyclocondensation with thioglycolic acid in a suitable solvent like dry benzene (B151609) or 1,4-dioxane, often with a catalyst such as anhydrous ZnCl2, yields the corresponding 4-thiazolidinone (B1220212) derivative. ajrconline.orgnih.gov

Another approach involves the reaction of a 2-chloroacetamido-4-arylthiazole with ammonium (B1175870) thiocyanate (B1210189) to yield a 4-thiazolidinone. hilarispublisher.com The starting 2-chloroacetamido-4-arylthiazole can be prepared by reacting a 2-amino-4-arylthiazole with chloroacetyl chloride. hilarispublisher.comsapub.org This highlights a multistep pathway where the initial 2-aminothiazole core is elaborated to construct the thiazolidinone ring.

The 2-amino-4-chlorothiazole scaffold can also be utilized in the synthesis of more complex fused systems like thiazolo-pyridazines. These compounds have garnered interest for their potential as anticancer agents. nih.gov

The synthesis of thiazolo[4,5-d]pyridazines has been reported through the reaction of ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate derivatives, leading to thiourea intermediates which are then cyclized. mdpi.com A series of 1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives were synthesized and evaluated for their antitumor activity. mdpi.com

A novel method for the synthesis of thiazolo[4,5-c]pyridazines involves the high-pressure cyclocondensation of 4-thiazolidinones with 3-oxo-2-arylhydrazonopropanals. nih.gov While this method does not directly start from 2-amino-4-chlorothiazole, it demonstrates a strategy for forming the thiazolo-pyridazine core where the thiazole component is a pre-formed thiazolidinone, which can be derived from 2-aminothiazoles.

Furthermore, the synthesis of thiazolo[4,5-b]pyridines, which are bioisosteres of purines, can be achieved starting from thiazole derivatives. dmed.org.ua One approach involves the reaction of a 3-(4-aminothiazol-5-yl)acrylate intermediate, which can undergo intramolecular cyclization to form a thiazolo[4,5-b]pyridin-5(4H)-one. dmed.org.ua

Development of Libraries of Novel Thiazole-Based Scaffolds

The chemical reactivity of 2-amino-4-chlorothiazole hydrochloride makes it an excellent starting material for the development of libraries of novel thiazole-based scaffolds. The ability to perform diverse chemical transformations on the amino group and the chloro substituent allows for the generation of a wide array of derivatives. This is a key strategy in drug discovery and medicinal chemistry for exploring structure-activity relationships.

The 2-aminothiazole scaffold is a characteristic structure in drug development and is present in numerous compounds with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities. mdpi.comnih.gov By systematically modifying the substituents at various positions of the thiazole ring derived from 2-amino-4-chlorothiazole, chemists can generate libraries of compounds for biological screening. rsc.orgepa.gov

Theoretical and Computational Studies of 2 Amino 4 Chlorothiazole Hydrochloride and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying the molecular and electronic properties of heterocyclic compounds. DFT methods, often using basis sets like 6-311++G(d,p), provide a balance between computational cost and accuracy for predicting geometries, energies, and spectroscopic parameters. analis.com.myresearchgate.net These calculations are foundational for understanding the behavior of 2-amino-4-chlorothiazole (B36688) and its derivatives at an electronic level.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.comscirp.org

Table 1: Conceptual Global Reactivity Descriptors from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -½ (ELUMO + EHOMO) | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | ½ (ELUMO - EHOMO) | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

This table outlines the theoretical parameters that can be derived from DFT calculations of HOMO and LUMO energies to predict the chemical reactivity of 2-amino-4-chlorothiazole hydrochloride. nih.govmdpi.com

Studies on structurally related molecules like 2-amino-4-chlorobenzonitrile (B1265954) show that DFT calculations can effectively predict these electronic properties, revealing the molecule's potential to act as both an electron donor and acceptor. analis.com.my

DFT calculations are a reliable method for predicting vibrational (FTIR, Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating the harmonic vibrational frequencies and NMR chemical shifts of an optimized molecular geometry, theoretical spectra can be generated. Comparing these computed spectra with experimental data serves as a powerful tool for structural confirmation and detailed assignment of spectral bands. researchgate.netresearchgate.net For 2-amino-4-chlorothiazole, this would involve correlating calculated vibrational modes for the C-Cl, C=N, N-H, and C-S bonds with their experimentally observed IR peaks.

Conformational analysis, also performed using DFT, investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For 2-amino-4-chlorothiazole, a key conformational feature would be the rotation around the C2-NH2 bond. Computational methods can map the potential energy surface of this rotation to identify the most stable (lowest energy) conformation and the energy barriers between different conformers. This information is critical for understanding how the molecule's shape influences its interactions and reactivity.

Molecular Dynamics Simulations to Explore Conformational Space

While quantum chemical calculations are excellent for studying single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to explore the conformational space and dynamic behavior of molecules in a condensed phase, such as in a solvent. nih.gov For 2-amino-4-chlorothiazole hydrochloride, which has enhanced aqueous solubility, MD simulations are particularly insightful.

Using force fields like CHARMM or NAMD, a simulation system is constructed containing the thiazole (B1198619) derivative, chloride ions, and explicit water molecules in a periodic box. mdpi.comsemanticscholar.org The system is then allowed to evolve over time (typically nanoseconds), following the laws of classical mechanics. These simulations can:

Reveal the stable and transient conformations of the molecule in solution.

Characterize the hydrogen bonding network between the molecule and surrounding water molecules.

Analyze the interaction and positioning of the chloride counter-ion relative to the protonated aminothiazole ring.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete energy profile for a proposed reaction mechanism can be constructed. This approach allows chemists to understand reaction feasibility, predict product distributions, and design more efficient synthetic routes. rsc.org

For derivatives of 2-amino-4-chlorothiazole, computational modeling can be applied to understand:

Hantzsch Thiazole Synthesis: Modeling the reaction of a thiourea (B124793) with an α-haloketone can clarify the energetics of the cyclization and dehydration steps.

Substitution Reactions: Experimental studies have shown that acylation of 2-amino-4-chlorothiazole can be complex, sometimes yielding mixed or bis-acylated products. rsc.orgrsc.org Computational modeling could investigate the different possible reaction pathways, compare their activation energies, and explain the observed product ratios. It could help determine the relative reactivity of the amino group and the thiazole ring nitrogen.

Regioselectivity: In reactions involving electrophilic or nucleophilic attack on the thiazole ring, HOMO and LUMO calculations can predict the most likely site of reaction. wuxibiology.com

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

For 2-amino-4-chlorothiazole hydrochloride, the crystal structure would be stabilized by a network of hydrogen bonds and other weak interactions. Based on studies of structurally similar thiazolium salts and chloro-substituted amino heterocycles, the primary intermolecular contacts can be predicted. analis.com.myresearchgate.net

Table 2: Predicted Contributions of Intermolecular Contacts for 2-Amino-4-chlorothiazole HCl based on Hirshfeld Surface Analysis of Related Compounds

| Interatomic Contact | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~35-40% | Represents the most significant contribution, typical for organic molecules. nih.govresearchgate.net |

| Cl···H/H···Cl | ~8-15% | Strong interactions involving the chloride anion and hydrogen atoms from the cation and water (if hydrated). researchgate.net |

| N···H/H···N | ~9-13% | Key hydrogen bonds involving the amino group and thiazole nitrogen, crucial for forming dimers or chains. nih.gov |

| S···H/H···S | ~15-25% | Significant interactions involving the sulfur atom of the thiazole ring. researchgate.net |

This table is a projection based on published data for structurally analogous compounds, such as 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one and 2-amino-5-{(1E)-1-[(carbamothioylamino)imino]ethyl}-4-methyl-1,3-thiazol-3-ium chloride monohydrate, to illustrate the expected interactions in a crystalline form of this compound. nih.govresearchgate.net

These analyses reveal that N–H···Cl and N–H···N hydrogen bonds would be critical in defining the supramolecular architecture of the crystal. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Amino 4 Chlorothiazole Hydrochloride and Its Chemical Adducts

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra are unique to the compound's structure, providing invaluable information about the functional groups present.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum of 2-Amino-4-chlorothiazole (B36688) and its derivatives reveals characteristic absorption bands. For instance, in derivatives of 2-Amino-4-chlorothiazole, the N-H stretching vibrations of the amino group are typically observed in the region of 3118-3331 cm⁻¹. seejph.com Aromatic C-H stretching appears around 3039 cm⁻¹. seejph.com The spectrum also shows a distinctive C=O stretching peak at 1672 cm⁻¹ when the amino group is acylated. seejph.com The thiazole (B1198619) ring itself has characteristic vibrations; ring-stretching vibrations are found in the 1520-1410 cm⁻¹ range, while carbon-nitrogen (C=N) stretching vibrations within the ring are observed between 1382-1226 cm⁻¹. smolecule.com The presence of the chlorine atom is confirmed by a C-Cl stretching vibration, which appears at approximately 850 cm⁻¹. seejph.com

Raman spectroscopy provides complementary information to FTIR. It involves scattering of monochromatic light from a laser source. For thiazole derivatives, the C-H stretch in the chlorothiazole ring is observed around 3121 cm⁻¹. ulster.ac.uk In-plane bending vibrations associated with the ring's C-H bond are found at 1532 cm⁻¹, 1296 cm⁻¹, 1248 cm⁻¹, and 1152 cm⁻¹. ulster.ac.uk The stretching vibration for the C-Cl bond is seen at 432.6 cm⁻¹ in SERS (Surface-Enhanced Raman Spectroscopy) spectra. ulster.ac.uk Out-of-plane wagging modes of the chlorothiazole ring are also detectable, appearing at 594 cm⁻¹, 443 cm⁻¹, and 358 cm⁻¹. ulster.ac.uk

The specific vibrational frequencies observed in FTIR and Raman spectra can be assigned to particular functional groups and bond vibrations within the 2-Amino-4-chlorothiazole hydrochloride molecule. These assignments are often supported by theoretical DFT calculations. mdpi.comresearchgate.net

Interactive Table: Vibrational Spectroscopy Data for 2-Amino-4-chlorothiazole Derivatives

| Functional Group | Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Reference |

| Amino (N-H) | Stretching | 3118 - 3331 | - | seejph.com |

| Thiazole Ring (C-H) | Stretching | ~3039 | ~3121 | seejph.comulster.ac.uk |

| Thiazole Ring (C-H) | In-plane Bending | - | 1152 - 1532 | ulster.ac.uk |

| Thiazole Ring (C=N) | Stretching | 1226 - 1382 | - | smolecule.com |

| Thiazole Ring | Ring Stretching | 1410 - 1520 | 1451 - 1568 | smolecule.comulster.ac.uk |

| Carbon-Chlorine (C-Cl) | Stretching | ~850 | ~433 | seejph.comulster.ac.uk |

| Thiazole Ring | Out-of-plane Wagging | - | 358 - 594 | ulster.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

In the ¹H NMR spectrum of 2-Amino-4-chlorothiazole derivatives, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), measured in parts per million (ppm). For the parent compound, 2-Amino-4-bromothiazole, the proton at the 5th position of the thiazole ring (5-H) appears as a singlet at approximately δ 6.41 ppm. rsc.org The protons of the amino group (NH₂) typically show a broad singlet around δ 5.32 ppm. rsc.org In acylated derivatives, such as 2-((4-chlorothiazol-2-yl)amino)-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl)phenyl)acetamide, the thiazole proton peak shifts to around δ 6.25-6.28 ppm, and the NH protons appear as singlets further downfield, for example at δ 5.95 and 10.23 ppm. seejph.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For tert-Butyl (4-bromothiazol-2-yl)carbamate, a related compound, the carbon atoms of the thiazole ring show distinct signals: C2 at δ 161.17, C4 at δ 120.4, and C5 at δ 110.3 ppm. rsc.org In a derivative of 2-Amino-4-chlorothiazole, the C=N carbon of the thiazole ring appears at δ 162.3 ppm. seejph.com These specific chemical shifts are crucial for confirming the connectivity of the thiazole ring and the position of the substituents.

Interactive Table: NMR Spectroscopic Data for 2-Amino-4-chlorothiazole and Derivatives

| Nucleus | Position / Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

| Proton (¹H) | Thiazole H-5 | 6.25 - 6.41 | - | seejph.comrsc.org |

| Proton (¹H) | Amino (NH₂) | ~5.32 (free base) | - | rsc.org |

| Proton (¹H) | Amide (NH) | 5.95 - 10.25 (derivatives) | - | seejph.com |

| Carbon (¹³C) | Thiazole C2 (C=N) | - | 157.6 - 162.3 | seejph.comrsc.org |

| Carbon (¹³C) | Thiazole C4 (C-Cl) | - | ~133.5 | rsc.org |

| Carbon (¹³C) | Thiazole C5 | - | ~121.0 | rsc.org |

2D-NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for elucidating the intricate network of connections between atoms within a molecule. youtube.com Techniques such as COSY, HMQC (or HSQC), and HMBC are instrumental in piecing together the structural puzzle of 2-Amino-4-chlorothiazole hydrochloride and its adducts. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, identifying which protons are neighbors in the molecular structure. For instance, in a derivative of 2-Amino-4-chlorothiazole, a COSY spectrum would show a cross-peak between the proton on the thiazole ring and any adjacent protons on a substituent. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). youtube.comresearchgate.net This is crucial for assigning the signals in the carbon NMR spectrum. For 2-Amino-4-chlorothiazole, the proton at the 5-position of the thiazole ring would show a correlation to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J couplings). youtube.com This is particularly useful for connecting different functional groups within a molecule. For example, the amino protons of 2-Amino-4-chlorothiazole hydrochloride could show a correlation to the C2 and C4 carbons of the thiazole ring, confirming their proximity. Similarly, in an acylated derivative, an HMBC spectrum would reveal correlations between the amide proton and the carbonyl carbon of the acyl group, as well as to carbons within the thiazole ring. rsc.orgrsc.org

The collective data from these 2D-NMR experiments provide unambiguous evidence for the connectivity of the atoms, leading to a definitive structural assignment of 2-Amino-4-chlorothiazole hydrochloride and its various chemical adducts. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that provides information about the mass and, by extension, the molecular formula of a compound. savemyexams.com High-resolution mass spectrometry and the analysis of fragmentation patterns are particularly insightful. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. nih.govscispace.com This precision allows for the determination of the exact molecular formula of a compound by distinguishing between ions with the same nominal mass but different elemental compositions. For 2-Amino-4-chlorothiazole, with a molecular formula of C₃H₃ClN₂S, HRMS can confirm this composition by matching the experimentally measured mass to the calculated exact mass (133.9705470 Da). nih.gov This level of accuracy is critical in confirming the identity of newly synthesized derivatives and adducts. nih.gov

| Property | Value | Source |

| Molecular Formula | C₃H₃ClN₂S | nih.govchembk.com |

| Exact Mass | 133.9705470 Da | nih.gov |

| Monoisotopic Mass | 133.9705470 Da | nih.gov |

In a mass spectrometer, molecules are ionized and then often break apart into smaller, characteristic fragments. libretexts.org The analysis of these fragmentation patterns provides valuable clues about the molecule's structure. savemyexams.com The way a molecule like 2-Amino-4-chlorothiazole or its derivatives fragment can reveal the presence of specific functional groups and how they are connected. For instance, the loss of a chlorine atom or the cleavage of the thiazole ring would produce fragment ions with specific m/z values, helping to piece together the original structure. nih.gov The fragmentation of related thiazole derivatives often involves characteristic losses, such as the cleavage of substituent groups or the rupture of the heterocyclic ring. nih.gov

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms involved in absorbing light. uzh.chupi.edu For organic molecules like 2-amino-4-chlorothiazole, the most common electronic transitions are π → π* and n → π*. libretexts.orgupi.edu

The thiazole ring, with its conjugated π-system and heteroatoms (nitrogen and sulfur) containing non-bonding electrons (lone pairs), is the primary chromophore in 2-amino-4-chlorothiazole. The electronic transitions observed in its UV-Vis spectrum arise from the excitation of these electrons.

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. libretexts.org In conjugated systems, such as the thiazole ring, these transitions are the most intense.

n → π transitions:* These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and sulfur atoms, to a π* antibonding orbital. uzh.ch These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. libretexts.org

Research on various thiazole derivatives provides insight into the electronic absorption properties of the 2-amino-4-chlorothiazole hydrochloride structure. Studies on substituted 1,3-thiazole derivatives have identified two main absorption bands. analis.com.my The first, appearing at a shorter wavelength (e.g., 224-229 nm), is assigned to an n-π* transition, while the second, more intense band at a longer wavelength (e.g., 343-352 nm), is attributed to a π-π* transition arising from the excitation of the unsaturated moiety. analis.com.my

The solvent in which the analysis is performed can significantly influence the position of the absorption maxima (λmax), a phenomenon known as solvatochromism. Studies on azo-thiazole derivatives recorded in various organic solvents, including ethanol (B145695), DMSO, and DMF, showed distinct absorption bands in the range of 293 to 477 nm. rsc.org Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption wavelength. rsc.org For instance, a redshift (bathochromic shift) to a longer wavelength can occur in polar solvents due to variations in the dipole moment or hydrogen bonding strength upon excitation. rsc.org

The UV-Vis absorption spectra for a series of thiazole-based Schiff base derivatives were recorded in methanol (B129727) and DMSO, with maximum absorption bands appearing between 214 nm and 276 nm. nih.gov The specific electronic transitions within 2-amino-4-chlorothiazole hydrochloride are determined by the interplay of the thiazole core and the electronic effects of the amino (-NH2) and chloro (-Cl) substituents.

Below is a summary of UV-Vis absorption data reported for related thiazole derivatives, which provides a reference for the expected spectral behavior of 2-amino-4-chlorothiazole hydrochloride.

Table 1: UV-Vis Absorption Data for Selected Thiazole Derivatives

| Compound Class | Solvent | λmax (nm) | Assigned Transition | Reference |

| 2,4,5-Trisubstituted-1,3-thiazole | Methanol | 224-229 | n-π | analis.com.my |

| 2,4,5-Trisubstituted-1,3-thiazole | Methanol | 343-352 | π-π | analis.com.my |

| Thiazole-based Schiff bases | Methanol/DMSO | 214-276 | Not Specified | nih.gov |

| Azo-thiazole derivatives | DMSO/DMF | 293-477 | Not Specified | rsc.org |

| Thiazole-based thiosemicarbazone Ag(I) complexes | Not Specified | 259-263 | π-π* | researchgate.net |

Applications of 2 Amino 4 Chlorothiazole Hydrochloride in Organic Synthesis and Materials Science

Role as a Versatile Building Block for Diverse Heterocyclic Compounds

2-Amino-4-chlorothiazole (B36688) hydrochloride is a foundational molecule for the construction of more complex heterocyclic systems. The presence of multiple reaction sites allows for a variety of chemical transformations, making it a staple in synthetic organic chemistry. The amino group can be readily acylated or can participate in condensation reactions to form Schiff bases, while the chlorine atom at the 4-position is susceptible to nucleophilic substitution.

The acylation of the 2-amino group is a common strategy to create amide derivatives. For instance, reaction with chloroacetyl chloride in glacial acetic acid yields 2-chloroacetylamino-4-chlorothiazole. nih.gov This intermediate can then be reacted with various nucleophiles, such as aniline, to produce more elaborate structures like 2-phenylaminoacetoamido-4-(4-chloro)thiazole. nih.gov Research has shown that acylation of 2-amino-4-chlorothiazole with reagents like O-acetylsalicyloyl chloride can be challenging, sometimes leading to a mixture of mono- and bis-acylated products. mdpi.comrsc.org

Furthermore, the 2-amino-4-chlorothiazole scaffold is utilized in multicomponent reactions to build complex molecules in a single step. An example is the synthesis of pyran derivatives through the reaction of 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile with other reagents. nih.gov The reactivity of the compound also allows for the construction of fused heterocyclic systems. For example, derivatives can be used to synthesize thiazolidinone and benzothiazine nuclei through cyclization reactions of their corresponding Schiff bases. nih.gov

The versatility of 2-amino-4-chlorothiazole extends to the synthesis of various substituted thiazoles, which are important pharmacophores in drug discovery. mdpi.comnih.gov The ability to introduce a wide range of substituents at different positions on the thiazole (B1198619) ring makes this compound a key intermediate in the generation of libraries of compounds for biological screening.

Precursor for the Synthesis of Agrochemical Intermediates (excluding specific biological effects)

In the field of agrochemistry, 2-amino-4-chlorothiazole hydrochloride serves as a crucial intermediate in the production of certain agrochemicals, particularly herbicides. rsc.org Its structural features allow for its incorporation into larger molecules designed to interact with specific biological targets in plants.

A notable application is in the synthesis of the herbicide benazolin. sigmaaldrich.com The process involves the diazotization of a related compound, 2-amino-4-chlorobenzothiazole, to form a 2-halo-4-chlorobenzothiazole intermediate. sigmaaldrich.com Subsequent hydrolysis yields 4-chloro-2-hydroxybenzothiazole, a direct precursor to benazolin. sigmaaldrich.com This multi-step synthesis highlights the utility of the chloro-substituted aminothiazole core in building complex agrochemical structures. The industrial processes for these syntheses are often designed for efficiency and high yield, underscoring the importance of this intermediate in large-scale agricultural chemical production. sigmaaldrich.com

The following table provides a simplified overview of the synthetic utility of 2-amino-4-chlorothiazole and related compounds in the agrochemical industry.

| Precursor | Intermediate | Final Product Class |

| 2-Amino-4-chlorobenzothiazole | 4-Chloro-2-hydroxybenzothiazole | Herbicides (e.g., Benazolin) |

Utilization in the Development of Catalytic Systems or Ligands

The structural framework of 2-amino-4-chlorothiazole hydrochloride is well-suited for the design of ligands for metal complexes, which can function as catalytic systems. The nitrogen atoms in the thiazole ring and the exocyclic amino group can act as coordination sites for metal ions.

A common strategy involves the conversion of the 2-amino group into a Schiff base through condensation with an aldehyde. These Schiff bases are versatile ligands that can form stable complexes with a variety of transition metals, such as cobalt, copper, nickel, and zinc. researchgate.net The resulting metal complexes have been a subject of research due to their potential catalytic activities in various organic transformations. sysrevpharm.orgbhu.ac.in

The electronic properties of the thiazole ring, influenced by the chlorine substituent, can modulate the properties of the resulting metal complex, such as its stability and catalytic efficiency. nih.gov The ability to synthesize a wide range of Schiff base ligands from 2-amino-4-chlorothiazole allows for the fine-tuning of the steric and electronic environment around the metal center, which is crucial for designing catalysts with specific activities and selectivities.

While research is ongoing, the potential applications of these metal complexes span from oxidation and reduction reactions to cross-coupling reactions, where the catalyst's performance is highly dependent on the ligand's structure.

Integration into Polymeric Materials or Supramolecular Assemblies

Derivatives of 2-amino-4-chlorothiazole have found applications in materials science, particularly in the development of functional polymers and supramolecular structures. The heterocyclic unit can be incorporated into polymer backbones to impart specific electronic or optical properties.